

# Target Validation of AZD2389 in Liver Fibrosis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**AZD2389** is an investigational, potent, and orally bioavailable small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease highly expressed on activated fibroblasts in areas of tissue remodeling and fibrosis.[1][2] This technical guide provides a comprehensive overview of the target validation for **AZD2389** in the context of liver fibrosis, summarizing key preclinical data, outlining clinical trial designs, and detailing the underlying signaling pathways. While clinical trial data is still emerging, preclinical evidence strongly supports the therapeutic potential of FAP inhibition with **AZD2389** for mitigating liver fibrosis.

# Introduction to Fibroblast Activation Protein (FAP) as a Therapeutic Target

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the dipeptidyl peptidase IV (DPP4) family.[3] Its expression is highly restricted in healthy adult tissues but is significantly upregulated on pathogenic fibroblasts in fibrotic livers.[1][4] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, plays a crucial role in the progression of liver fibrosis through the cleavage of multiple proteins involved in extracellular matrix (ECM) turnover and metabolism.[1][5] Key substrates of FAP include denatured collagen, alpha-2-antiplasmin ( $\alpha$ 2-AP), and fibroblast growth factor 21



(FGF21).[1][2] By promoting ECM deposition and altering the fibrotic microenvironment, FAP represents a compelling therapeutic target for anti-fibrotic therapies.

#### **Preclinical Validation of AZD2389**

A significant body of preclinical work has been conducted to validate the therapeutic potential of **AZD2389** in liver fibrosis, primarily through in vitro studies and in vivo models.

#### In Vitro Characterization

In vitro studies have demonstrated that **AZD2389** is a potent and selective inhibitor of FAP. It acts as a reversible competitive inhibitor, effectively blocking the cleavage of key substrates like  $\alpha$ 2-AP and FGF21.[6]

## In Vivo Efficacy in a Cynomolgus Monkey Model of MASH

The most robust preclinical evidence for **AZD2389**'s efficacy comes from a 29-week study in cynomolgus monkeys with diet-induced, biopsy-confirmed Metabolic Dysfunction-Associated Steatohepatitis (MASH) and F1/F2 fibrosis.[1]

Data Presentation: Quantitative Preclinical Efficacy of AZD2389



Parameter	AZD2389 (n=25)	Vehicle (n=20)	p-value	Reference
Target Engagement				
Plasma FAP Activity Inhibition	Complete Inhibition	-	-	[7]
Biomarker Modulation				
Increase in Intact α2-AP Levels	34%	6%	-	[7]
Intact/Total FGF21 Ratio (Week 4)	Increased	-	p=0.036	[7]
Intact/Total FGF21 Ratio (Week 29)	Increased	-	p=0.029	[7]
Reduction in Plasma Pro-C3 Levels	Reduced	-	p=0.0005	[6]
Histological Improvement				
Improved MASLD Activity Score	48% of animals	20% of animals	p=0.0008	[7]
Improved Liver Fibrosis	16% of animals	5% of animals	p=0.01	[7]
Improvement in Steatosis Percentage	44%	-	-	[6]

Pharmacokinetic and Safety Profile



Parameter	Value	Species	Reference
Pharmacokinetics			
IC50 for FAP	0.08 nM	-	[6]
Murine Plasma IC50	0.5 nM	Mouse	[6]
Cynomolgus Plasma	0.4 nM	Cynomolgus Monkey	[6]
Bioavailability	22%	Rat	[6]
27%	Mouse	[6]	
29%	Dog	[6]	_
15%	Cynomolgus Monkey	[6]	_
Safety			_
Genotoxicity Assays	Negative	-	[6]
Selectivity for other serine proteases	High	-	[6]
Integrated DILI risk assessment	Low expected hepatotoxicity	-	[6]

## Experimental Protocols: Cynomolgus Monkey MASH Study

- Animal Model: Cynomolgus monkeys with diet-induced, biopsy-confirmed MASH (F1/F2 fibrosis).[1]
- Treatment Groups: AZD2389 (n=25) or vehicle (n=20) administered orally for 29 weeks.[1]
- Assessments:
  - Pharmacodynamics: FAP activity, compound exposure, α2-AP, and FGF21 levels were monitored throughout the study.[1]



- Histology: Liver biopsies were taken at baseline and at the end of treatment. Histological scoring was performed by an expert pathologist using the NASH CRN scoring criteria to assess changes in NAFLD activity score and fibrosis.[1]
- Safety and Metabolism: Safety and metabolic parameters were monitored throughout the
   29-week study period.[1]

### **Clinical Development Program for AZD2389**

AstraZeneca has initiated a comprehensive clinical development program to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **AZD2389** in both healthy volunteers and patients with liver fibrosis. As of late 2025, specific quantitative results from these trials have not been publicly disclosed.

### **Completed and Ongoing Clinical Trials**



Trial Identifier	Phase	Title	Status
NCT06750276 (BORANA)	2a	A Study to Evaluate the Safety, Tolerability, PK, and PD Effects of AZD2389 in Participants With Liver Fibrosis and Compensated Cirrhosis.[8]	Completed
NCT07069725 (PECHORA)	1	A Phase 1, Open-label, PET Trial Designed to Investigate the Effect of AZD2389 on FAP Occupancy in the Liver in Participants With Advanced Liver Fibrosis.[9]	Ongoing
NCT06812780 (CAMPOLINA)	1	A Study to Investigate the Effect of Hepatic Impairment on the Pharmacokinetics, Safety, and Tolerability of AZD2389.	Completed
NCT06138795	1	A single and multiple ascending dose study to investigate safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD2389 in healthy participants.	Completed



## Experimental Protocols: Overview of Clinical Trial Designs

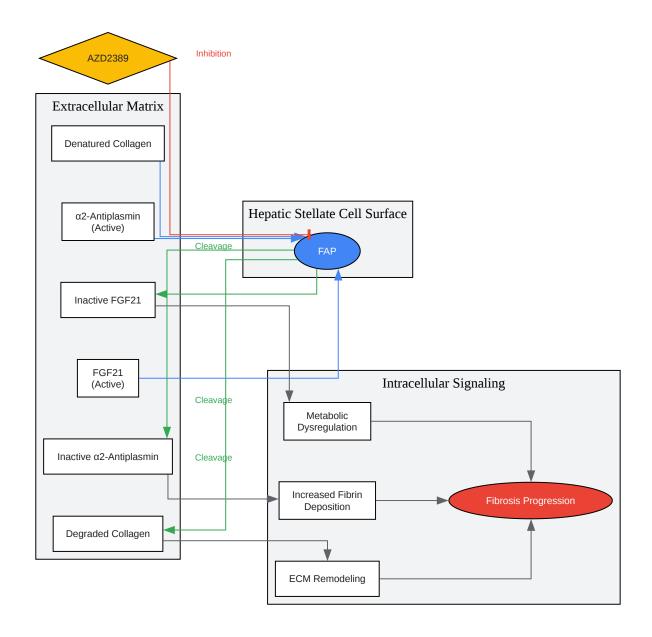
- Phase 2a (BORANA NCT06750276):
  - Design: A randomized, single-blind, placebo-controlled study.[10]
  - Population: Participants with liver fibrosis and compensated cirrhosis.
  - Intervention: Oral administration of AZD2389 or placebo.[11]
  - Primary Endpoints: To evaluate the safety, tolerability, and pharmacokinetics of AZD2389.
     [10]
  - Exploratory Endpoints: To explore the pharmacodynamic effects of AZD2389.[10]
- Phase 1 PET Study (PECHORA NCT07069725):
  - Design: An open-label, non-randomized, sequential positron emission tomography (PET)
     trial.[9]
  - Population: Patients with advanced liver fibrosis.
  - Intervention: Single oral doses of AZD2389.[9]
  - Primary Endpoint: To assess the effect of AZD2389 on FAP occupancy in the liver using the [68Ga]Ga-FAPI-46 PET radioligand.[9][12]
  - Secondary Endpoints: To evaluate plasma PK of AZD2389 and plasma FAP inhibition.[12]

# Signaling Pathways and Experimental Workflows FAP Signaling in Liver Fibrosis

FAP, expressed on activated hepatic stellate cells (HSCs) and portal fibroblasts, contributes to the progression of liver fibrosis through multiple mechanisms. It degrades denatured type I collagen, influencing ECM remodeling. FAP also cleaves and inactivates the anti-fibrinolytic



protein  $\alpha$ 2-antiplasmin, potentially leading to increased fibrin deposition. Furthermore, FAP can cleave and inactivate FGF21, a metabolic regulator with protective effects in the liver.





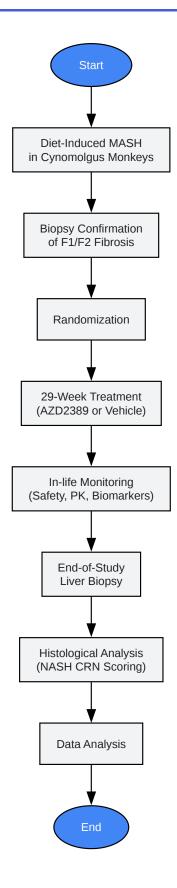
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Caption: FAP signaling pathway in liver fibrosis and the inhibitory action of AZD2389.

## **Experimental Workflow: Preclinical Efficacy Study**

The preclinical evaluation of **AZD2389** in the cynomolgus monkey model of MASH followed a structured workflow from animal model induction to data analysis.





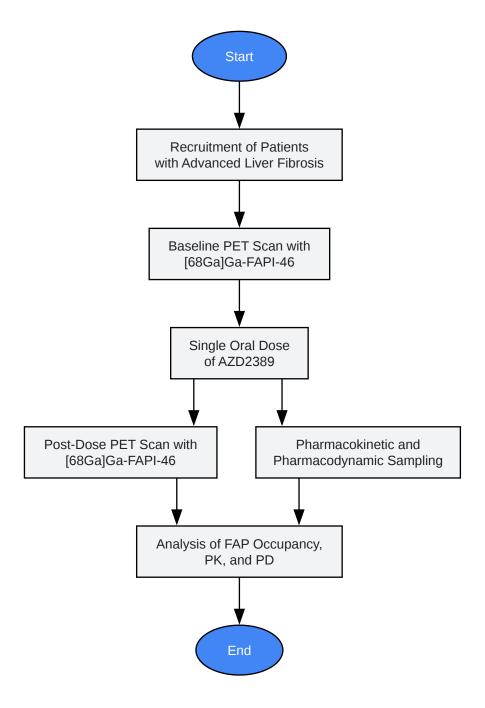
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Caption: Workflow for the preclinical evaluation of AZD2389 in a MASH model.



### **Experimental Workflow: Phase 1 PET Study (PECHORA)**

The PECHORA study utilizes PET imaging to directly assess the engagement of **AZD2389** with its target, FAP, in the human liver.



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Caption: Workflow for the Phase 1 PET study of AZD2389 (PECHORA).



#### **Conclusion and Future Directions**

The preclinical data for **AZD2389** provide a strong rationale for its development as a therapeutic agent for liver fibrosis. The potent and selective inhibition of FAP, coupled with encouraging efficacy in a relevant animal model, underscores the validity of this therapeutic approach. The ongoing and completed clinical trials are essential to translate these preclinical findings to human patients. Future publications of the results from the BORANA, PECHORA, and other clinical studies will be critical in determining the safety, efficacy, and optimal dosing of **AZD2389** for the treatment of liver fibrosis and MASH. The scientific community eagerly awaits these findings to further validate FAP inhibition as a promising strategy for this significant unmet medical need.

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